2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine
Overview
Description
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine is a heterocyclic organic compound featuring a pyrazole ring substituted with ethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine typically involves the reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives
Uniqueness
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-9-7(2)11-12(6-5-10)8(9)3/h4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOVPOLLMYNWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672477 | |
Record name | 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562815-62-7 | |
Record name | 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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